UNII-103QB0867Q UNII-103QB0867Q
Brand Name: Vulcanchem
CAS No.: 177785-47-6
VCID: VC20922988
InChI: InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1
SMILES: CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Molecular Formula: C13H15NO3S
Molecular Weight: 265.33 g/mol

UNII-103QB0867Q

CAS No.: 177785-47-6

Cat. No.: VC20922988

Molecular Formula: C13H15NO3S

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

UNII-103QB0867Q - 177785-47-6

Specification

CAS No. 177785-47-6
Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
IUPAC Name (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid
Standard InChI InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1
Standard InChI Key FUSYFEXGXRDJNB-KWQFWETISA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1
SMILES CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Canonical SMILES CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator